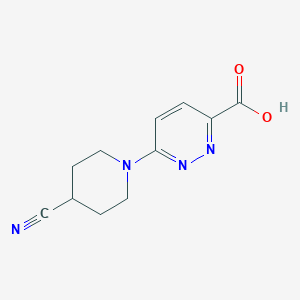
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid
描述
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid is a compound that has been identified in the context of research and is not intended for human or veterinary use. It is a derivative of pyridazine, a six-membered heterocycle containing two nitrogen atoms in adjacent positions . Pyridazines are of significant interest due to their biological activity .
Synthesis Analysis
The synthesis of pyridazine derivatives, including 6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid, involves modern synthetic approaches that are described in detail, analyzed, and classified according to the precursor molecules involved in ring closure . For instance, the reaction of pyridazinones with the Lawesson’s reagent was used for the synthesis of thiopyridazines .Molecular Structure Analysis
The molecular formula of 6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid is C11H12N4O2, and its molecular weight is 232.24 g/mol.Chemical Reactions Analysis
The chemical properties of pyridazines, including both reactions of the diazine ring and reactions of various substituents attached to the ring, are considered in the chemistry of pyridazine . For instance, the reaction of pyridazinones with the Lawesson’s reagent was used for the synthesis of thiopyridazines .科学研究应用
Drug Discovery and Development
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid: is a compound that has shown promise in the field of drug discovery. Its structure is conducive to modifications that can lead to the development of new pharmacologically active molecules. For instance, pyridazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects . This compound could serve as a scaffold for creating new drugs with these therapeutic properties.
Antimicrobial Agents
The pyridazine core of the compound is associated with antimicrobial properties. Researchers have been exploring pyridazine derivatives for their potential use as antimicrobial agents, which could be effective against various bacterial and fungal infections. The versatility of the pyridazine ring allows for the synthesis of compounds that could combat resistant strains of bacteria .
Anticancer Research
Pyridazine derivatives have been identified as potential anticancer agents. The structure of 6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid allows for the attachment of various functional groups that can target cancer cells. The compound’s ability to be modified makes it a valuable tool in the synthesis of molecules that could inhibit the growth of tumors or disrupt cancer cell metabolism .
Anti-Tuberculosis Agents
There is ongoing research into the use of pyridazine derivatives as anti-tubercular agents. Compounds similar to 6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis . This suggests that the compound could be a starting point for the development of new treatments for tuberculosis.
Agrochemicals
The pyridazine ring is present in some commercially available agrochemicals. Derivatives of 6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid could be explored for their herbicidal and antifeedant properties. This could lead to the development of new products that help protect crops from pests and diseases .
Material Synthesis
This compound exhibits unique properties that make it useful in the synthesis of new materials. Its chemical structure could be utilized in catalysis and the development of new synthetic pathways. This would be particularly valuable in the creation of polymers or other complex materials with specific desired properties.
作用机制
Target of Action
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
It’s known that pyridazine derivatives interact with their targets to exert a wide range of pharmacological activities .
Biochemical Pathways
Pyridazine derivatives have been shown to influence a variety of biochemical pathways, leading to diverse pharmacological activities .
Result of Action
Pyridazine derivatives have been shown to exert a wide range of pharmacological activities .
属性
IUPAC Name |
6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-7-8-3-5-15(6-4-8)10-2-1-9(11(16)17)13-14-10/h1-2,8H,3-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSZVJWESNLMPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



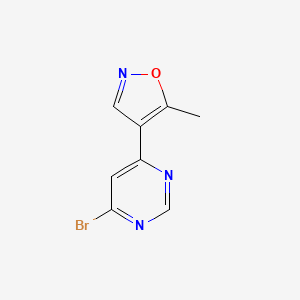
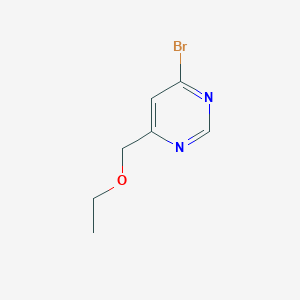
![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B1481766.png)
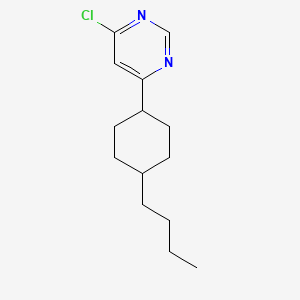
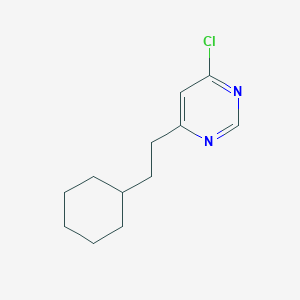

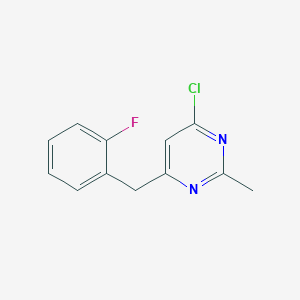


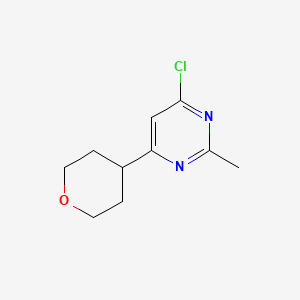
![5-(2-azidoacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481780.png)
![2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1481781.png)
![2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1481782.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-amine](/img/structure/B1481783.png)